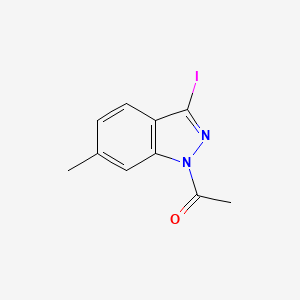
3,5-Diiodoaniline hydrochloride
Vue d'ensemble
Description
3,5-Diiodoaniline hydrochloride is a chemical compound with the CAS Number: 1803607-49-9 . It has a molecular weight of 381.38 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of diiodoanilines, including 3,5-diiodoaniline, can be achieved through the reaction of aniline with potassium dichloroiodate in dilute HCl . This chemoselective procedure has been developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline .Molecular Structure Analysis
The IUPAC name for this compound is 3,5-diiodoaniline hydrochloride . The InChI code is 1S/C6H5I2N.ClH/c7-4-1-5 (8)3-6 (9)2-4;/h1-3H,9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3,5-Diiodoaniline hydrochloride is a powder that is stored at room temperature . The compound’s molecular weight is 381.38 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-Diiodoaniline hydrochloride, focusing on six unique fields:
Pharmaceutical Intermediates
3,5-Diiodoaniline hydrochloride is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique iodine substitutions make it a valuable building block for creating drugs with specific biological activities. For instance, it can be used in the development of anti-cancer agents, where the iodine atoms play a crucial role in enhancing the drug’s efficacy and targeting capabilities .
Organic Synthesis
In organic chemistry, 3,5-Diiodoaniline hydrochloride serves as a versatile reagent for the synthesis of complex organic molecules. Its reactivity allows for the introduction of iodine atoms into aromatic rings, facilitating the creation of compounds with desired electronic and steric properties. This makes it an essential component in the synthesis of dyes, pigments, and other fine chemicals .
Material Science
The compound is also utilized in material science for the development of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, flame retardancy, and electrical conductivity. Researchers are exploring its potential in creating high-performance materials for electronics and other high-tech applications .
Analytical Chemistry
In analytical chemistry, 3,5-Diiodoaniline hydrochloride is employed as a reagent for the detection and quantification of various analytes. Its ability to form colored complexes with certain metals and organic compounds makes it useful in spectrophotometric and chromatographic analyses. This application is particularly valuable in environmental monitoring and quality control processes .
Radiopharmaceuticals
3,5-Diiodoaniline hydrochloride is also explored in the field of radiopharmaceuticals. Its iodine atoms can be replaced with radioactive isotopes, creating compounds that can be used in diagnostic imaging and targeted radiotherapy. This application is particularly significant in the diagnosis and treatment of cancer, where precise targeting of radioactive compounds can improve treatment outcomes.
Sigma-Aldrich Ambeed Sigma-Aldrich Ambeed : Sigma-Aldrich : Ambeed
Safety and Hazards
The safety information for 3,5-Diiodoaniline hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3,5-diiodoaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJEFVGAYDZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClI2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodoaniline hydrochloride | |
CAS RN |
1803607-49-9 | |
| Record name | Benzenamine, 3,5-diiodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








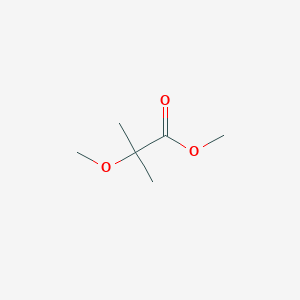
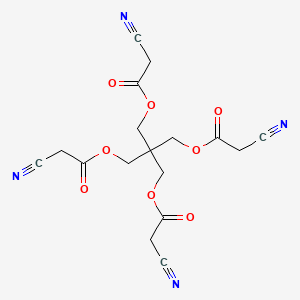
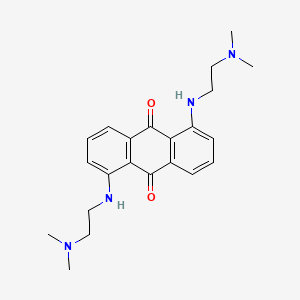
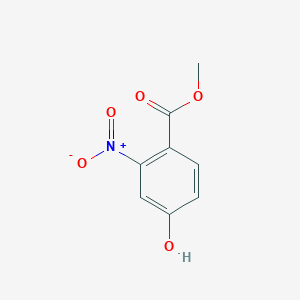

![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B3048664.png)
![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3048667.png)
